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Compound of Interest

Compound Name: 3-(Butylsulfanyl)prop-2-enal

CAS No.: 57757-38-7

Cat. No.: B14619050

Get Quote

Executive Summary
-Sulfur substituted enals (3-thio-2-propenals) represent a distinct class of "push-pull" alkenes
where the electron-donating sulfur atom is conjugated directly with an electron-withdrawing
carbonyl group. This guide provides a technical comparison of their UV-Vis absorption
properties against oxygen and nitrogen analogs.

Key Insight: Unlike simple conjugated dienes where sulfur and oxygen substituents show

comparable auxochromic effects (

30 nm), in enal systems, the

-sulfur atom induces a massive bathochromic shift (approx. +80–85 nm). This shifts the
absorption maximum (

) from the vacuum UV (

210 nm) into the near-UV/visible border (

295 nm), often imparting a pale yellow color to these compounds.
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Theoretical Framework: The "Push-Pull" Effect
To interpret the spectra of

-sulfur enals, one must look beyond simple conjugation length. These molecules function as
merocyanines, where the ground state is a hybrid of a neutral form and a charge-separated
zwitterionic form.

Electronic Transitions
Transition: This is the primary high-intensity band. The lone pair on the

-heteroatom (S, O, N) donates electron density into the

-system, raising the HOMO energy significantly while the carbonyl LUMO remains relatively
stable. This narrows the HOMO-LUMO gap (

), causing a red shift (bathochromic shift).

Sulfur Specifics: While Oxygen (2p) has better orbital overlap with Carbon (2p) than Sulfur

(3p), Sulfur is significantly more polarizable. in "push-pull" systems, this polarizability

facilitates the charge transfer state, often resulting in a larger bathochromic shift than oxygen

analogs.

Diagram 1: Electronic Resonance & Push-Pull
Mechanism
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Caption: The resonance interaction (left) creates a charge-separated contribution that raises

the HOMO energy (right), significantly narrowing the band gap compared to unsubstituted

enals.

Comparative Analysis: Woodward-Fieser
Predictions vs. Reality
The following table synthesizes theoretical predictions using Woodward-Fieser rules with

empirical observations. The "Base Value" for an acyclic

-unsaturated aldehyde is 210 nm.

Table 1: Substituent Effects on Enal Absorption ( )
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Compound
Class

-
Substituent

Increment
(nm)

Calc.

(EtOH)

Observed
Color

Electronic
Character

Unsubstituted

Enal
-H 0 210 nm Colorless

Baseline

conjugation

-Alkyl Enal -R (Alkyl) +12 222 nm Colorless

Weak

inductive

donor

-Chloro Enal -Cl +12 222 nm Colorless

Inductive

withdrawing /

Resonance

donating

-Alkoxy Enal -OR (Ether) +30 240 nm Colorless

Strong

resonance

donor (2p-2p

overlap)

-Thio Enal -SR (Sulfide) +85 ~295 nm Pale Yellow

High

polarizability

donor

-Amino Enal

-NR

(Amine)
+95 305 nm Yellow

Strongest

resonance

donor

Critical Note: The increment for

-SR (+85 nm) is significantly higher in enones/enals than in simple dienes (+30 nm).

This discrepancy is due to the direct conjugation with the electron-withdrawing

carbonyl, which amplifies the polarizability effect of the sulfur atom [1][2].
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Comparative Case Study
3-Ethoxyacrolein:

nm. Absorbs purely in the UV.

3-(Ethylthio)acrolein:

nm. The absorption tail extends into the visible region (400 nm+), resulting in a visible yellow
hue.

3-(Dimethylamino)acrolein:

nm [6]. Distinctly yellow.

Experimental Protocol for Accurate Determination
Measuring the

of these compounds requires strict control over solvent polarity due to the solvatochromic
nature of the push-pull system.

Reagents & Equipment[1][2][3]
Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN). Avoid water if hydrolysis is a risk.

Standard: 3-(Dimethylamino)acrolein (Sigma-Aldrich, >90%) as a positive control for

calibration.

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or

equivalent).

Step-by-Step Workflow
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Start: Sample Prep

1. Weigh 10 mg Sample
(Accuracy +/- 0.1 mg)

2. Prepare Stock Solution
(10 mM in MeCN)

3. Serial Dilution
Target: 10 - 50 µM

4. Baseline Correction
(Pure Solvent)

5. Scan 190 - 500 nm
(Scan Speed: Medium)

6. Identify Maxima
& Calculate Epsilon (ε)

Click to download full resolution via product page

Caption: Workflow for determining extinction coefficients and absorption maxima.
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Protocol Details
Baseline Correction: These compounds absorb near the UV cutoff of some solvents. Use

Acetonitrile (cutoff 190 nm) for the clearest observation of the

band.

Concentration: Prepare a 10 mM stock, then dilute to approx.

M. The absorbance at

should be between 0.5 and 1.0 AU for linearity.

Solvent Effect Check: Run the spectrum in both a non-polar solvent (Hexane) and a polar

solvent (Ethanol).

Observation: You will likely see a positive solvatochromism (red shift in polar solvent) for

the

band, confirming the charge-transfer character of the excited state.

Applications in Drug Development[4]
Understanding these values is critical for:

Purity Analysis:

-thio enals are often intermediates in the synthesis of heterocycles (e.g., thiophenes,
pyrimidines). A shift in

from 295 nm (starting material) to <250 nm often indicates cyclization or loss of the sulfur
conjugation.

Michael Acceptor Reactivity: The position of the

correlates with the electrophilicity of the

-carbon. A higher

(lower energy gap) often implies a more polarized system, potentially influencing reactivity
with cysteine residues in target proteins (covalent inhibition).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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